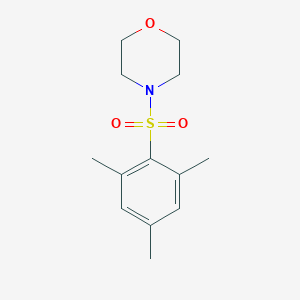
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, also known as NNMT inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the inhibition of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, which is involved in the methylation of nicotinamide, a precursor of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in several metabolic pathways, including energy production and DNA repair. Inhibition of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide leads to a decrease in NAD+ levels, which in turn affects the metabolism of cancer cells, leading to reduced growth and proliferation.
Biochemical and Physiological Effects:
Research has shown that 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several biochemical and physiological effects. The compound has been found to reduce the levels of NAD+ in cancer cells, leading to decreased growth and proliferation. In addition, the compound has been shown to inhibit the expression of pro-inflammatory cytokines, which are involved in the development of several diseases, including diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and its ability to reduce the growth and proliferation of cancer cells. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One potential direction is the development of more potent and selective 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide inhibitors. Another direction is the investigation of the compound's therapeutic potential in other diseases, including neurodegenerative disorders. Further studies are also needed to determine the safety and efficacy of the compound in humans and to develop effective delivery methods.
Synthesemethoden
The synthesis of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 4-chloro-3-nitrobenzoic acid followed by reduction of the nitro group with palladium on carbon. The resulting compound is then treated with acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Research has shown that 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. The compound has been found to inhibit the activity of nicotinamide N-methyltransferase (4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide), an enzyme that is overexpressed in several types of cancer cells. Inhibition of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to reduce the growth and proliferation of cancer cells.
Eigenschaften
Produktname |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
|---|---|
Molekularformel |
C16H14N2OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H14N2OS/c1-10-6-8-12(9-7-10)15(19)18-16-17-14-11(2)4-3-5-13(14)20-16/h3-9H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
KXXGDIFWJGNFOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)


![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)


![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)


